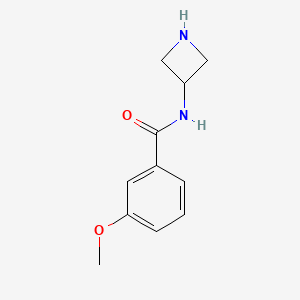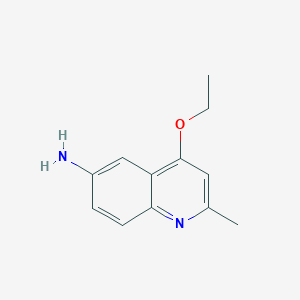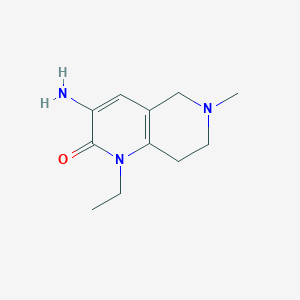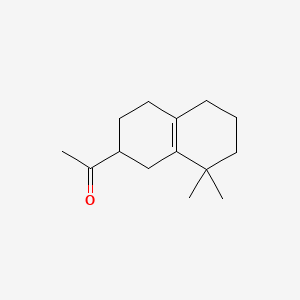
3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by a quinoline core structure with a hydroxyl group at the third position, a methyl group at the second position, and a carboxylic acid group at the fourth position. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 2-methylquinoline.
Carboxylation: The carboxylic acid group at the fourth position can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is reacted with the quinoline derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The methyl group can be substituted with various functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
2-Hydroxyquinoline: Lacks the methyl and carboxylic acid groups, resulting in different chemical properties.
4-Hydroxyquinoline: Differs in the position of the hydroxyl group, affecting its reactivity and biological activity.
2-Methylquinoline: Lacks the hydroxyl and carboxylic acid groups, leading to distinct chemical behavior.
Uniqueness: 3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts a combination of chemical reactivity and biological activity not found in other similar compounds.
Properties
CAS No. |
62149-37-5 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-6-10(13)9(11(14)15)7-4-2-3-5-8(7)12-6/h2-6,12-13H,1H3,(H,14,15) |
InChI Key |
BHUIMHLZIJNWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C2=CC=CC=C2N1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11894806.png)
![2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B11894810.png)









![4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline](/img/structure/B11894873.png)

![Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-](/img/structure/B11894883.png)
